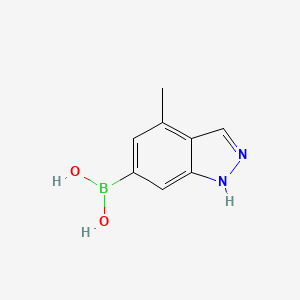
4-Methyl-1H-indazole-6-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methyl-1H-indazole-6-boronic acid is a useful research compound. Its molecular formula is C8H9BN2O2 and its molecular weight is 175.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Methyl-1H-indazole-6-boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy. This compound belongs to the indazole family, which is known for its diverse pharmacological properties. The following sections will detail the biological activity of this compound, including its antitumor effects, mechanisms of action, and relevant case studies.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. These compounds have been shown to exert significant inhibitory effects on various cancer cell lines.
-
Inhibition of Cell Proliferation :
- Studies indicate that this compound can inhibit cell proliferation in cancer cell lines such as K562 (chronic myeloid leukemia) and HCT116 (colon cancer) with IC50 values ranging from low micromolar to nanomolar concentrations. For instance, related compounds demonstrated IC50 values as low as 5.15 µM against K562 cells, indicating strong antitumor activity .
-
Induction of Apoptosis :
- The compound induces apoptosis in cancer cells via the modulation of key apoptosis-related proteins. Specifically, it has been observed to decrease the expression of anti-apoptotic protein Bcl-2 while increasing pro-apoptotic protein Bax levels . This shift promotes programmed cell death, which is crucial for effective cancer treatment.
- Cell Cycle Arrest :
Data Table: Biological Activity Overview
| Activity | Effect | IC50 (µM) | Cell Line |
|---|---|---|---|
| Cell Proliferation | Inhibition | 5.15 | K562 |
| Apoptosis Induction | Increased Bax, Decreased Bcl-2 | N/A | K562 |
| Cell Cycle Arrest | G0/G1 Phase Increase | N/A | K562 |
Case Studies and Research Findings
Several studies have explored the biological activity of indazole derivatives closely related to this compound:
- Paul et al. Study :
- Wang et al. Study :
- Mechanistic Insights :
Properties
IUPAC Name |
(4-methyl-1H-indazol-6-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-2-6(9(12)13)3-8-7(5)4-10-11-8/h2-4,12-13H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFOBCAEZFUDBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C2C=NNC2=C1)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














